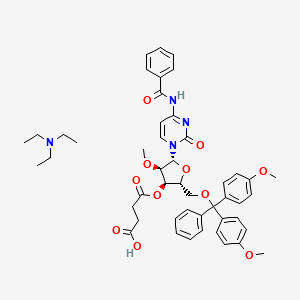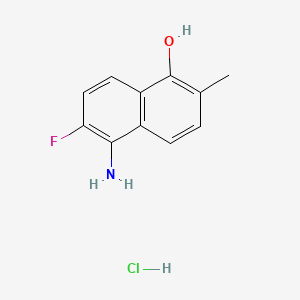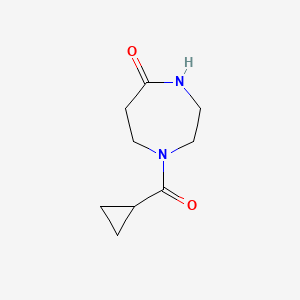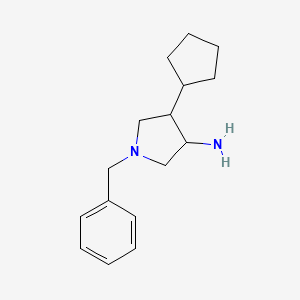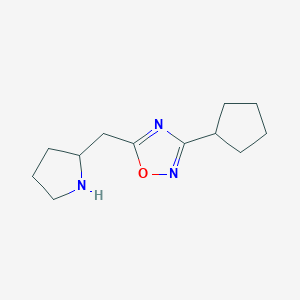
3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a nitrile oxide, which forms the oxadiazole ring. The reaction conditions often include the use of a base and a solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen.
3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring.
Uniqueness
3-Cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of both cyclopentyl and pyrrolidinyl groups. This combination can result in distinct biological activities and chemical reactivity compared to other oxadiazoles.
属性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC 名称 |
3-cyclopentyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H19N3O/c1-2-5-9(4-1)12-14-11(16-15-12)8-10-6-3-7-13-10/h9-10,13H,1-8H2 |
InChI 键 |
LMVWQLFREOOFFH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=NOC(=N2)CC3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


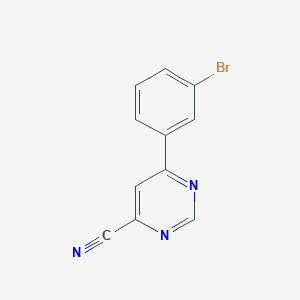
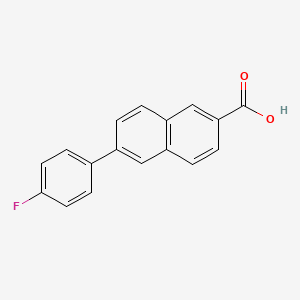
methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
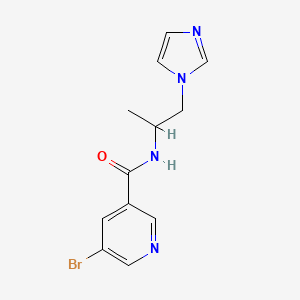
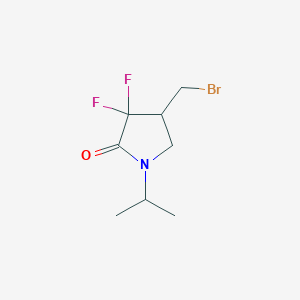
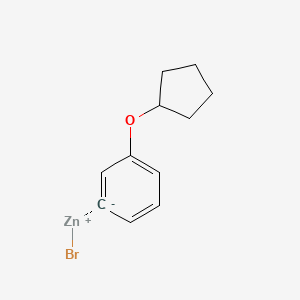
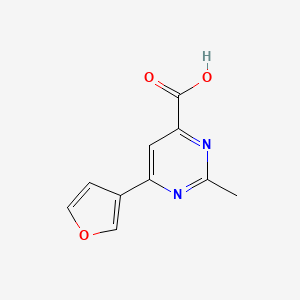
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)
